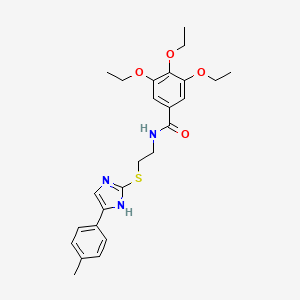

3,4,5-triethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

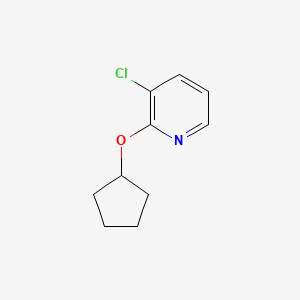

The compound “3,4,5-triethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceuticals and biologically active compounds . The molecule also contains a trimethoxyphenyl (TMP) group, which is known to exhibit diverse bioactivity effects .

Scientific Research Applications

Synthesis and Electrophysiological Activity

Research into N-substituted imidazolylbenzamides, such as the study by Morgan et al. (1990), focuses on their synthesis and cardiac electrophysiological activity. These compounds have shown potency in in vitro assays comparable to that of known class III agents, suggesting potential applications in cardiac arrhythmia treatment. This study underscores the viability of the imidazole moiety in producing specific electrophysiological activities within benzamide derivatives Morgan et al., 1990.

Guanidine Derivatives Synthesis

Another area of interest involves the synthesis of guanidine derivatives with complex imidazole-based structures, as illustrated by Balewski and Kornicka (2021). These synthetic pathways often involve reactions that yield novel compounds with potential for further pharmacological evaluation Balewski & Kornicka, 2021.

Stearoyl-CoA Desaturase-1 Inhibitors

The investigation into benzamides as stearoyl-CoA desaturase-1 (SCD-1) inhibitors, such as the study by Uto et al. (2009), highlights the role of specific benzamide derivatives in modulating lipid metabolism. Compounds with sub-nanomolar IC(50) values in inhibitory assays suggest their potential as therapeutic agents for metabolic disorders Uto et al., 2009.

Proton Conductivity in Novel Histamine Derivatives

Research on novel histamine derivatives with imidazole groups, like the work by Kodchakorn et al. (2021), explores their proton conductivity properties. This study demonstrates the potential application of such compounds in developing materials with high proton conductivity, useful for fuel cell technologies Kodchakorn et al., 2021.

Antihypertensive Agents

Studies on imidazoline derivatives for their cardiovascular effects also provide insights into the therapeutic potential of related compounds. For instance, research by Touzeau et al. (2003) on benzoxazine derivatives with imidazole rings aimed at discovering antihypertensive agents, emphasizing the significance of such structures in cardiovascular drug development Touzeau et al., 2003.

properties

IUPAC Name |

3,4,5-triethoxy-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O4S/c1-5-30-21-14-19(15-22(31-6-2)23(21)32-7-3)24(29)26-12-13-33-25-27-16-20(28-25)18-10-8-17(4)9-11-18/h8-11,14-16H,5-7,12-13H2,1-4H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXQCQNKZDMPPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-triethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2638700.png)

![4-(1H-pyrrol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2638701.png)

![4-Methoxy-3-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2638702.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2638709.png)

![N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide](/img/structure/B2638713.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2638718.png)